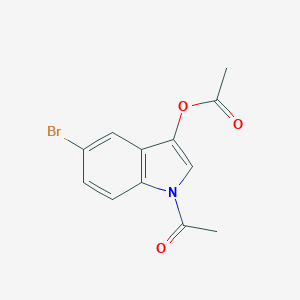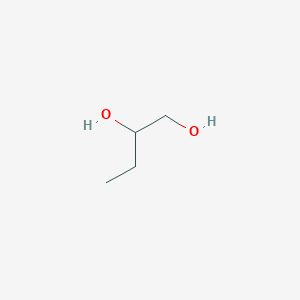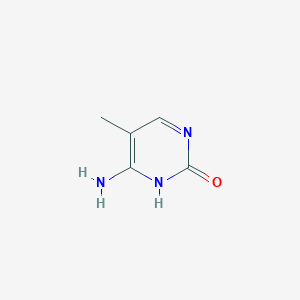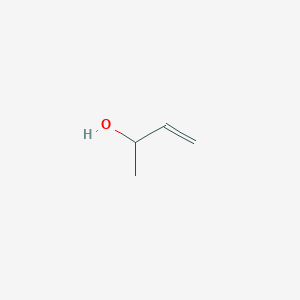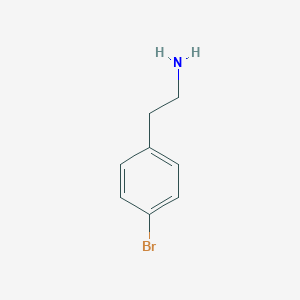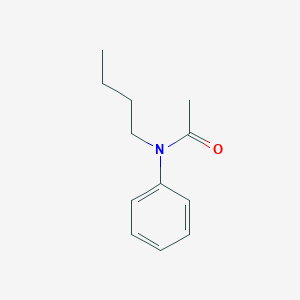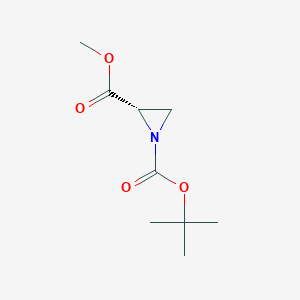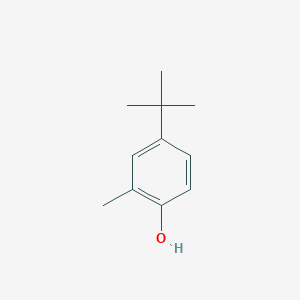
4-叔丁基-2-甲基苯酚
描述
4-tert-Butyl-2-methylphenol (4-t-Bu-2-MP) is a phenolic compound that is widely used in scientific research and lab experiments. It is a derivative of phenol, and its main characteristics are its high reactivity and stability. 4-t-Bu-2-MP is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in the production of polymers. It has also been used in the synthesis of various pharmaceuticals and in the development of new materials.
科学研究应用
环境和毒理学研究
肺毒性:类似于4-叔丁基-2-甲基苯酚的烷基酚,如叔丁基羟基甲苯(BHT),已被研究其在小鼠肺毒性方面的作用。研究表明,具有酚环和4-位甲基基团以及邻烷基基团等结构特征对毒性活性至关重要,可能通过微粒体氧化形成的醌甲烯来实现(Mizutani, Ishida, Yamamoto, & Tajima, 1982)。
环境发生和毒性:包括4-叔丁基-2-甲基苯酚在内的合成酚类抗氧化剂(SPAs)在各种环境中普遍存在,并已在人体组织中检测到。对其潜在毒性,包括肝毒性和内分泌干扰的担忧已经提出(Liu & Mabury, 2020)。
工业应用中的化学反应性:已确定了4-叔丁基-2-甲基苯酚在聚乙烯生产中的氧化产物,突显了其在防止材料变色和降解中的作用(Daun, Gilbert, & Giacin, 1974)。
代谢和同位素效应:研究比较了BHT及其同位素的毒性和代谢,为这些化合物引起的肺损伤机制提供了见解(Mizutani, Yamamoto, & Tajima, 1983)。
工业和材料科学
在食品和化妆品行业中的应用:4-叔丁基-2-甲基苯酚在食品、制药和化妆品行业中作为抗氧化剂使用。其广泛使用和低急性毒性,以及其对啮齿动物肝功能的影响已经研究(Soćko, 2022)。
对致癌作用的影响:对酚类抗氧化剂对致癌作用的研究揭示了这些化合物与癌症发展之间的复杂相互作用(Hirose et al., 1988)。
电化学反应性:已使用电化学方法研究了4-叔丁基-2-甲基苯酚等化合物与自由基的反应性,为了解其抗氧化性能提供了见解(Zabik, Anwar, Ziu, & Martic-Milne, 2019)。
生物降解和环境影响:通过酵母菌株对4-叔丁基-2-甲基苯酚等内分泌干扰物的生物降解,展示了环境修复和污染控制的途径(Rajendran, Huang, Lin, & Kirschner, 2017)。
分析和化学研究
色谱分析:已经在色谱分析中使用4-叔丁基-2-甲基苯酚来保护脂质免受自动氧化的影响,展示了其在分析化学中的实用性(Wren & Szczepanowksa, 1964)。
氧化研究:已研究了4-叔丁基-2-甲基苯酚的氧化过程,以了解其化学性质和在工业过程中的潜在应用(Shimizu et al., 1990)。
作用机制
Target of Action
4-tert-Butyl-2-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is primarily used for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It has also been shown to have a wide variety of biological activities .
Mode of Action
The compound’s antioxidant properties are due to its ability to donate hydrogen atoms, which can neutralize free radicals . This prevents the free radicals from causing oxidative damage to other molecules. The compound’s structure, which includes a phenolic OH group and bulky tert-butyl groups, makes it particularly effective at this .
Biochemical Pathways
The primary biochemical pathway affected by 4-tert-Butyl-2-methylphenol is the oxidative stress pathway. By neutralizing free radicals, the compound reduces oxidative stress, which can lead to cellular damage and disease . Additionally, it has been shown to affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed in the body and may accumulate in fatty tissues . It is also likely to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of 4-tert-Butyl-2-methylphenol is the reduction of oxidative stress, which can protect cells from damage and potentially prevent disease . It should be noted that excessive exposure to the compound can cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin .
Action Environment
Environmental factors can influence the action of 4-tert-Butyl-2-methylphenol. For example, it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the compound’s effectiveness as an antioxidant can be influenced by factors such as temperature and pH .
安全和危害
未来方向
The efficient synthesis of 2-tert-butyl-4-methylphenol is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
生化分析
Biochemical Properties
4-tert-Butyl-2-methylphenol functions as a catalyst by facilitating the formation of covalent bonds between molecules due to its electron-rich nature . Its acidic properties further aid in catalyzing the reaction .
Cellular Effects
It has been suggested that similar compounds can inhibit the expression of certain genes, such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), in response to stimuli .
Molecular Mechanism
It is known that it can facilitate the formation of covalent bonds between molecules due to its electron-rich nature .
Temporal Effects in Laboratory Settings
It is known that it possesses both high reactivity and stability .
Dosage Effects in Animal Models
It has been suggested that similar compounds can have notable impacts on the rhizosphere microbial community of flue-cured tobacco .
Metabolic Pathways
It has been suggested that similar compounds can have notable impacts on the rhizosphere microbial community of flue-cured tobacco .
Transport and Distribution
It is known that it possesses both high reactivity and stability .
Subcellular Localization
It is known that it possesses both high reactivity and stability .
属性
IUPAC Name |
4-tert-butyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKLPZOJLXDZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059163 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98-27-1 | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of 4-tert-Butyl-2-methylphenol with hexachlorocyclotriphosphazatriene?
A1: [] Research has shown that 4-tert-Butyl-2-methylphenol reacts with hexachlorocyclotriphosphazatriene (N3P3Cl6) in the presence of its sodium salt. This reaction yields a monoaryloxy-substituted phosphazene product, specifically N3P3Cl5OAr, where Ar represents the 4-tert-Butyl-2-methylphenol moiety. This type of reaction is classified as a phenolysis reaction. For more information, refer to the publication "Phenolysis of hexachlorocyclotriphosphazatriene" in Wiley InterScience [].
Q2: Has 4-tert-Butyl-2-methylphenol been isolated from any natural sources?
A2: [] Yes, 4-tert-Butyl-2-methylphenol has been successfully isolated from the stem exudates of the plant species Brachystegia eurycoma Harms. This plant is known to produce various polyphenolic compounds with potential pharmacological activities [].
Q3: What spectroscopic techniques are helpful for confirming the structure of 4-tert-Butyl-2-methylphenol?
A3: [] The structure of 4-tert-Butyl-2-methylphenol can be elucidated using a combination of spectroscopic methods. Infrared spectroscopy (IR) provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, helps determine the connectivity and environment of the hydrogen and carbon atoms, respectively. Finally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further supporting the structural assignment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



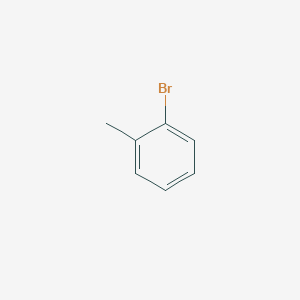
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
